Ledipasvir diacetone
説明
Systematic Nomenclature and Molecular Formula
Ledipasvir diacetone is systematically named as methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate; propan-2-one . Its molecular formula is C₅₅H₆₆F₂N₈O₈ , with a molecular weight of 1005.16 g/mol . This formulation accounts for the parent ledipasvir molecule (C₄₉H₅₄F₂N₈O₆) and two acetone solvate molecules (2 × C₃H₆O) .
Table 1: Molecular Comparison of Ledipasvir and this compound
| Property | Ledipasvir | This compound |
|---|---|---|
| Molecular Formula | C₄₉H₅₄F₂N₈O₆ | C₅₅H₆₆F₂N₈O₈ |
| Molecular Weight (g/mol) | 888.41 | 1005.16 |
| Key Structural Addition | — | Two acetone molecules |
Stereochemical Configuration and Chiral Centers
This compound retains the complex stereochemistry of the parent compound, featuring seven chiral centers critical for its antiviral activity. Key configurations include:
- C2 (S) and C6 (S) in the azaspiroheptane ring.
- C1 (R) , C3 (S) , and C4 (S) in the bicyclo[2.2.1]heptane moiety.
- C2 (S) in the methoxycarbonylamino-methylbutanoyl side chain .
The stereochemical integrity is preserved during solvate formation, as evidenced by retained optical activity in polarimetric analyses . The spatial arrangement of these centers ensures optimal binding to the NS5A protein’s domain I, disrupting viral replication .
X-ray Crystallographic Analysis of Diacetone Solvate
X-ray diffraction studies reveal that this compound crystallizes in a monoclinic system with space group P2₁/c . The unit cell parameters are:
- a = 11.281 Å , b = 12.321 Å , c = 10.630 Å , β = 101.07° .
- The crystal lattice accommodates two acetone molecules per ledipasvir molecule, forming hydrogen bonds with the carbamate oxygen (O···H distance: 2.73 Å) .
Figure 1: Crystal packing diagram of this compound, highlighting acetone molecules (red) within the lattice .
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume (ų) | 1450.1 |
| Z (Molecules/Unit Cell) | 4 |
| R-factor | 0.0421 |
The diacetone solvate exhibits enhanced thermal stability compared to amorphous ledipasvir, with a melting point of 187–189°C .
Comparative Structural Analysis with Parent Ledipasvir
Structural differences between ledipasvir and its diacetone solvate are confined to the crystalline lattice, not covalent bonding. Key distinctions include:
- Solvent Integration : Acetone molecules occupy interstitial sites in the diacetone form, creating a more porous crystal structure .
- Hydrogen Bonding : Parent ledipasvir relies on intramolecular N–H···O bonds, while the diacetone form incorporates additional O–H···O interactions with acetone .
- Conformational Rigidity : The spirocyclic core (azaspiro[2.4]heptane) adopts a twist-boat conformation in the solvate, versus a chair conformation in the free base .
Table 3: Structural Comparison of Ledipasvir Forms
| Property | Ledipasvir Free Base | This compound |
|---|---|---|
| Crystalline Form | Amorphous | Monoclinic |
| Key Stabilizing Forces | Van der Waals | H-bonding with acetone |
| Thermal Decomposition | 160°C | 187°C |
The diacetone solvate’s stability facilitates pharmaceutical processing, enabling reproducible formulation into solid dispersions .
特性
IUPAC Name |
methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H54F2N8O6.2C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;2*1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);2*1-2H3/t29-,30+,38-,39-,40-,41-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKDKHCANHWUPC-YGWQTYEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C.CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C.CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H66F2N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1005.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1502655-48-2 | |
| Record name | Ledipasvir diacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1502655482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEDIPASVIR DIACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6GY125S9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Solvate Formation and Water-Mediated Crystallization
An alternative method (WO2017072596A1) involves recrystallizing Ledipasvir from aqueous acetone. Ledipasvir is first dissolved in tetrahydrofuran (THF) or ethyl acetate, and acetone is added to form a solvated intermediate. The solution is then mixed with water (3–10 volumes) to reduce solubility, prompting crystallization. Seeding with preformed Ledipasvir diacetone crystals accelerates nucleation, ensuring phase purity.
Process Optimization
Key parameters include maintaining a reaction temperature of 20–25°C during water addition and stirring for 1–2 hours to achieve uniform crystal growth. The use of activated carbon for decolorization prior to crystallization improves product purity. The isolated crystals are dried at 70–85°C under vacuum, though higher temperatures risk partial conversion to the amorphous form.
Comparative Analysis of Methods
Solvent Selection and Yield Efficiency
The DCM-acetone method offers faster crystallization kinetics due to the high volatility of DCM, whereas aqueous recrystallization provides superior control over crystal size distribution. Both methods yield this compound with >99% purity as verified by high-performance liquid chromatography (HPLC).
Thermodynamic Stability and Polymorph Control
Form G (diacetone solvate) exhibits superior thermodynamic stability compared to non-solvated polymorphs, as evidenced by its X-ray powder diffraction (XRPD) peaks at 7.3, 14.0, 19.5, and 20.4° 2θ. The absence of peaks at 3.9 and 12.7° 2θ distinguishes it from other solvates, such as the cyclohexane-containing Form L.
Industrial Scalability and Environmental Considerations
Solvent Recovery and Waste Management
The DCM-acetone system requires solvent recovery units to minimize environmental impact, as DCM is classified as a hazardous air pollutant. In contrast, aqueous recrystallization generates wastewater streams necessitating acetone removal via distillation. Patent WO2017072596A1 emphasizes reduced catalyst usage (e.g., palladium-based catalysts at 0.5 mol%) to enhance eco-efficiency.
化学反応の分析
科学研究への応用
レディパスビルジアセトンは、以下を含む幅広い科学研究への応用を有しています。
化学: 抗ウイルス剤の合成と反応性の研究のためのモデル化合物として使用されます。
生物学: C型肝炎ウイルスの複製メカニズムと抗ウイルス剤への耐性発達の研究に使用されます。
医学: 慢性C型肝炎ウイルス感染の新しい治療法の開発における重要な成分です。
科学的研究の応用
Treatment of Hepatitis C
The primary application of ledipasvir diacetone is in treating chronic HCV genotype 1 infections. Studies have demonstrated high rates of sustained virologic response (SVR), which is defined as undetectable levels of HCV RNA 12 weeks post-treatment:
- Efficacy in Treatment-Naïve Patients : A study involving 2,099 participants showed SVR rates of 96% for patients treated for 8 weeks and 97% for those treated for 12 weeks with ledipasvir-sofosbuvir .
- Efficacy in Previously Treated Patients : In patients who had not achieved SVR from prior treatments, ledipasvir-sofosbuvir resulted in SVR rates of 94% to 99%, depending on treatment duration and whether ribavirin was included .
Real-World Effectiveness
Real-world data supports the efficacy observed in clinical trials. A multicenter observational study confirmed that ledipasvir-sofosbuvir regimens are effective across diverse patient populations, including those with cirrhosis and varying treatment histories .
Safety Profile
The safety profile of this compound is generally favorable. Common adverse events reported include fatigue, headache, and nausea; however, no patients discontinued treatment due to these side effects . The drug interactions, particularly with proton pump inhibitors, are also significant as they can affect drug absorption and efficacy .
Comparative Efficacy
The following table summarizes key findings from various studies regarding the efficacy of this compound in different patient populations:
Case Study: Efficacy in Cirrhotic Patients
A notable case study examined cirrhotic patients who received ledipasvir-sofosbuvir for either 12 or 24 weeks. The results indicated that despite the advanced liver disease, SVR rates remained high at approximately 96%, demonstrating the compound's effectiveness even in challenging patient populations .
Case Study: Drug Interaction Management
In another case study focusing on drug interactions, researchers highlighted the importance of managing proton pump inhibitors during ledipasvir-sofosbuvir therapy to enhance absorption and efficacy. Patients who adhered to guidelines regarding acid-reducing agents showed improved SVR outcomes .
作用機序
類似の化合物との比較
類似の化合物
ベルパタズビル: C型肝炎ウイルスに対して汎遺伝子型活性を示す、もう1つの非構造タンパク質5A阻害剤。
ダクラタズビル: 複数のC型肝炎ウイルス遺伝子型に対して活性を示す、非構造タンパク質5A阻害剤。
オムビタズビル: C型肝炎ウイルスの治療のために、他の抗ウイルス剤と組み合わせて使用される、非構造タンパク質5A阻害剤.
独自性
レディパスビルジアセトンは、その高い効力と長い薬物動態学的半減期によって、1日1回の投与を可能にします。 ソフォスブビルなどの他の抗ウイルス剤との組み合わせにより、慢性C型肝炎ウイルス感染の治療のための、非常に効果的な単剤錠剤レジメンの開発につながっています.
類似化合物との比較
Structural Comparison with Similar NS5A Inhibitors
Ledipasvir belongs to the NS5A inhibitor class, which includes Daclatasvir, Velpatasvir, and Pibrentasvir. While these compounds share a symmetric binding mode to the NS5A target pocket, structural differences significantly influence their pharmacological profiles:
Key Findings :
- Ledipasvir’s large molecular weight (889 g/mol) and rigid structure may limit tissue penetration compared to smaller analogs like Daclatasvir (739 g/mol) but improve target binding affinity .
- Velpatasvir’s macrocyclic core enables broader genotype coverage (e.g., GT3) compared to Ledipasvir, which is optimized for GT1 .
Pharmacokinetic and Metabolic Profiles
Pharmacokinetic differences among NS5A inhibitors impact dosing regimens and clinical efficacy:
Key Findings :
- Ledipasvir’s prolonged half-life (47 hours) supports once-daily dosing, whereas Daclatasvir requires twice-daily administration .
- Velpatasvir’s CYP3A4 dependency increases drug-drug interaction risks compared to Ledipasvir .
Efficacy in Antiviral Activity
EC50 Values and Genotype Coverage:
- Ledipasvir: GT1a (34 pM), GT1b (4 pM) .
- Daclatasvir: GT1a (50 pM), GT3 (9 pM) .
- Velpatasvir: Pan-genotypic (GT1–6, EC50 < 10 pM) .
Clinical Efficacy :
- Ledipasvir/Sofosbuvir achieves sustained virologic response (SVR12) rates of 95–99% in GT1 patients .
- Daclatasvir/Asunaprevir shows lower SVR12 (80–85%) in GT1b due to resistance-associated substitutions .
- Velpatasvir/Sofosbuvir demonstrates 98% SVR12 across all genotypes, outperforming Ledipasvir in non-GT1 infections .
Stability and Formulation Considerations
Ledipasvir diacetone’s crystalline solvate form (e.g., hemiacetone solvate) enhances stability under humidity and temperature stress, reducing impurities during storage compared to amorphous Daclatasvir formulations .
Adverse Effects and Metabolic Impacts
- Safety : Ledipasvir has a favorable safety profile, with fewer drug interactions than Velpatasvir (CYP3A4-dependent) .
生物活性
Ledipasvir diacetone, a derivative of ledipasvir, is primarily recognized for its role in the treatment of hepatitis C virus (HCV) infections. This compound, which functions as an NS5A inhibitor, has shown significant antiviral activity against various HCV genotypes. This article delves into the biological activity of this compound, summarizing key research findings, clinical case studies, and relevant data.
Ledipasvir functions by inhibiting the NS5A protein of HCV, which is crucial for viral replication and assembly. The compound exhibits potent antiviral activity with an effective concentration (EC50) in the picomolar range against HCV genotypes 1a and 1b, indicating high efficacy in suppressing viral load in infected patients .
Treatment Regimens
The combination of ledipasvir with sofosbuvir has been extensively studied. Notably:
- 8-Week Regimen : A study involving treatment-naïve patients without cirrhosis showed a sustained virologic response (SVR) rate of 94% with an 8-week course of ledipasvir-sofosbuvir .
- 12-Week Regimen : In another trial, 97% of patients achieved SVR after 12 weeks of treatment .
These findings underscore the effectiveness of ledipasvir in achieving viral clearance in HCV patients.
| Treatment Duration | SVR Rate | Patient Population |
|---|---|---|
| 8 weeks | 94% | Treatment-naïve without cirrhosis |
| 12 weeks | 97% | Various genotypes including cirrhotic patients |
Efficacy in Diverse Patient Populations
- HCV Genotype 4 Patients : In a small study involving genotype 4 patients, ledipasvir-sofosbuvir resulted in a 100% SVR rate after 12 weeks. This included patients with advanced liver disease .
- Real-World Observational Studies : Data from the HCV-TARGET study indicated that factors such as lower bilirubin levels and absence of cirrhosis significantly predicted treatment success. The overall SVR rates were consistently high across different demographics and treatment durations .
Safety Profile
This compound is generally well-tolerated, with adverse events primarily being mild to moderate. Common side effects include fatigue, headache, and nausea. Notably, no severe adverse events were reported in studies where patients adhered to therapy protocols .
In Vitro Studies
In vitro analyses have demonstrated that ledipasvir exhibits strong antiviral activity against various HCV strains. The compound's potency is reflected in its low EC50 values:
- Genotype 1a : EC50 = 34 pM
- Genotype 1b : EC50 = 4 pM
These values indicate that this compound is effective even at extremely low concentrations, highlighting its potential for use in treatment regimens .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying Ledipasvir diacetone in combination therapies, and how are they validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, employing calibration curves (e.g., linear range: 5–25 µg/mL for Ledipasvir). Validation includes testing linearity, precision, accuracy, and specificity using synthetic mixtures of Ledipasvir and Sofosbuvir. For example, regression equations like y = 54.47x + 7.385 (for Ledipasvir) are derived from absorbance-concentration matrices .**
- Key Considerations : Ensure spectral resolution between analytes (e.g., Sofosbuvir and Ledipasvir) by selecting appropriate wavelengths (200–400 nm) and optimizing mobile-phase composition .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS hazard classifications:
- Acute Toxicity (Oral) : Use full PPE (gloves, lab coat, goggles).
- Respiratory Irritation : Work in fume hoods or well-ventilated areas.
- Spill Management : Absorb with inert materials (e.g., sand) and dispose via approved waste streams .
- Critical Steps : Conduct regular safety audits and train personnel on emergency procedures (e.g., eye rinsing for 15 minutes with water post-exposure) .
Q. What structural and functional characteristics define this compound’s mechanism of action?
- Methodological Answer : this compound (C49H54F2N8O6) inhibits HCV NS5A, disrupting viral replication. Its EC50 values vary by genotype: 34 pM (GT1a) vs. 4 pM (GT1b). Confirm activity via replicon assays in Huh-7 cell lines .
- Experimental Validation : Use X-ray crystallography to map binding interactions with NS5A’s Domain I .
Advanced Research Questions
Q. How can researchers optimize multistep synthesis of this compound to improve yield and scalability?
- Methodological Answer :
- Late-Stage Cyclopropanation : Employ copper electrodes to accelerate reaction kinetics (20–50x faster than batch methods).
- Difluorination : Use Pd-catalyzed cross-coupling to introduce fluorine atoms, achieving 20% overall yield in 8 steps .
Q. How to resolve discrepancies in reported EC50 values for this compound across studies?
- Methodological Answer :
- Assay Standardization : Use isogenic replicon systems (e.g., GT1a vs. GT1b) under controlled conditions (pH, temperature).
- Data Normalization : Apply Bayesian parametric models to account for inter-lab variability in cell viability assays .
Q. What multivariate chemometric models are effective for simultaneous quantification of this compound in complex matrices?
- Methodological Answer :
- Genetic Algorithm-PLS : Combine partial least squares (PLS) with genetic algorithms to enhance predictive accuracy in spectral data (200–400 nm).
- Artificial Neural Networks (ANN) : Train models on absorbance-concentration matrices to handle non-linear relationships in drug mixtures .
Methodological Resources for Data Contradiction Analysis
Q. How to design experiments that address conflicting results in this compound’s pharmacokinetic profiles?
- Framework :
Hypothesis Testing : Compare bioavailability under fed vs. fasted conditions using crossover studies.
Population Pharmacokinetics : Apply NONMEM software to model variability in clearance rates across patient subgroups .
- Data Integration : Cross-reference clinical trial data (e.g., 1,123 trials from Gilead Sciences) to identify outliers .
Q. What computational tools are suitable for predicting this compound’s stability in novel formulations?
- Approach :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
